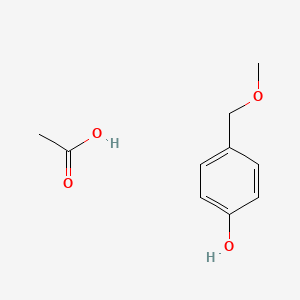
Acetic acid;4-(methoxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-(methoxymethyl)phenol, also known as 2-methoxy-4-(methoxymethyl)phenol, is an organic compound with the molecular formula C9H12O3. This compound is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is scalable and can be performed at room temperature with a one-minute reaction time . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and efficiency, often incorporating green chemistry principles to minimize environmental impact. The use of transition metal catalysis, photocatalysis, and stoichiometric oxidants are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and organic hypervalent iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid;4-(methoxymethyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;4-(methoxymethyl)phenol involves its interaction with molecular targets and pathways. The compound can undergo oxidative demethylation, forming a p-quinone methide intermediate, which then interacts with various enzymes and proteins . This mechanism is crucial for its biological activities, including its antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
Acetic acid;4-(methoxymethyl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, which has a hydroxyl group directly attached to the benzene ring.
4-Methoxyphenol: Similar to this compound but with a methoxy group instead of a methoxymethyl group.
2-Methoxyphenol: Another derivative with a methoxy group at the ortho position relative to the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
38177-36-5 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
acetic acid;4-(methoxymethyl)phenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-10-6-7-2-4-8(9)5-3-7;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
Clave InChI |
GOMIHRIYGAOAIL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


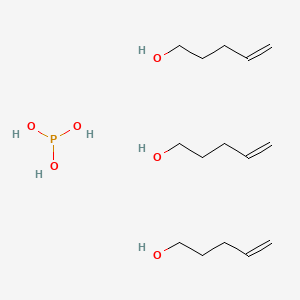
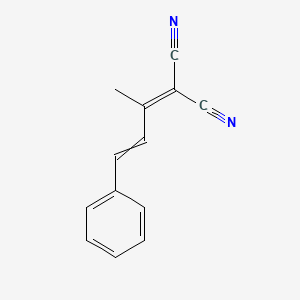
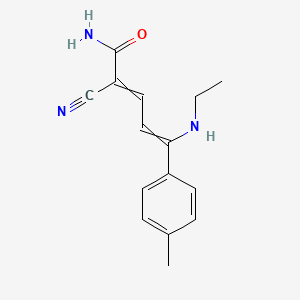
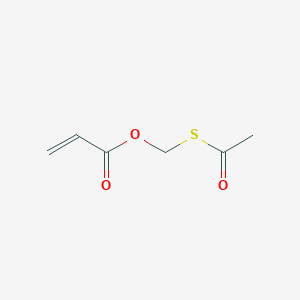
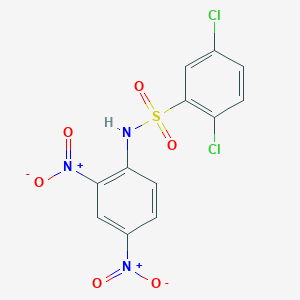
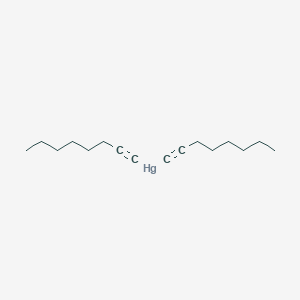
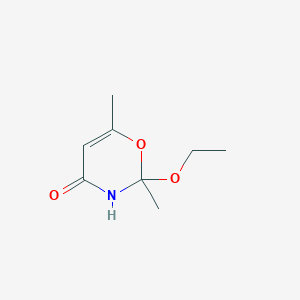
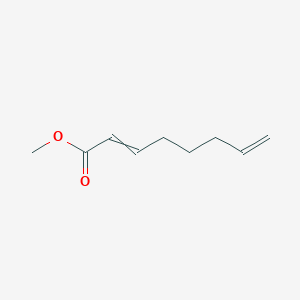
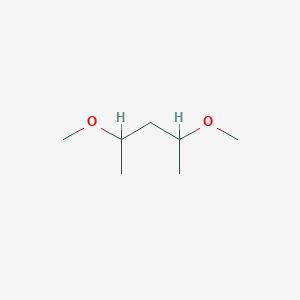
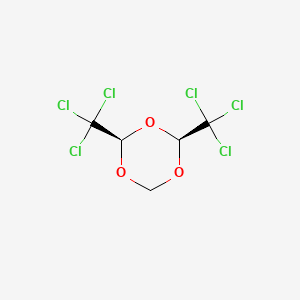
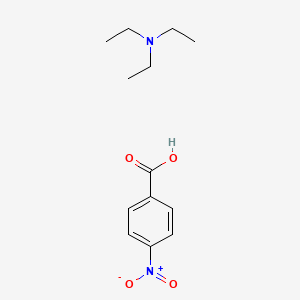
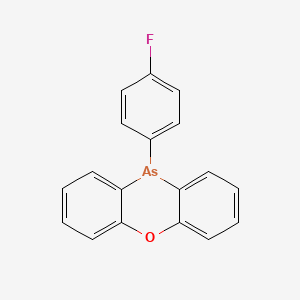
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)

